6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile 6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17333301
InChI: InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-10(8-17)9-18-13(12)11-5-6-11/h7,9,11H,5-6H2,1-4H3
SMILES:
Molecular Formula: C15H19BN2O2
Molecular Weight: 270.14 g/mol

6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

CAS No.:

Cat. No.: VC17333301

Molecular Formula: C15H19BN2O2

Molecular Weight: 270.14 g/mol

* For research use only. Not for human or veterinary use.

6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile -

Specification

Molecular Formula C15H19BN2O2
Molecular Weight 270.14 g/mol
IUPAC Name 6-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-10(8-17)9-18-13(12)11-5-6-11/h7,9,11H,5-6H2,1-4H3
Standard InChI Key QRQUJVWJKKYXPY-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C3CC3)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile belongs to the class of pinacol boronic esters, which are widely utilized in Suzuki-Miyaura cross-coupling reactions. The molecule comprises:

  • Nicotinonitrile core: A pyridine ring substituted with a nitrile group at the 3-position, enhancing electron-withdrawing properties.

  • Cyclopropyl group: Introduced at the 6-position, this moiety confers steric and electronic effects that influence reactivity.

  • Dioxaborolan ring: A pinacol-derived boronate ester at the 5-position, critical for transition metal-catalyzed couplings .

Physicochemical Properties

While exact data for this compound is scarce, analogous boronic esters exhibit the following general properties:

PropertyTypical Range for Analogues
Molecular Weight250–300 g/mol
Melting Point80–120°C
SolubilitySoluble in THF, DMF, dioxane
StabilityMoisture-sensitive; inert storage

The nitrile group likely enhances solubility in polar aprotic solvents, while the cyclopropyl substituent may reduce crystallization tendencies compared to linear alkyl groups .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of this compound likely involves sequential functionalization of a pyridine precursor:

  • Nicotinonitrile Core Formation:

    • Starting from 5-bromonicotinonitrile, lithiation at the 5-position followed by quenching with a boron electrophile (e.g., B(OMe)₃) generates the boronic acid intermediate.

    • Subsequent esterification with pinacol (2,3-dimethyl-2,3-butanediol) under Dean-Stark conditions yields the dioxaborolan ring .

  • Cyclopropanation:

    • Cyclopropyl groups are introduced via [2+1] cycloaddition using diazomethane or transition metal-catalyzed couplings with cyclopropylboronic acids.

Industrial-Scale Considerations

Large-scale production would require:

  • Catalytic Systems: Pd-based catalysts (e.g., Pd(OAc)₂) for efficient cross-coupling steps.

  • Purification Techniques: Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Reactivity and Functionalization

Suzuki-Miyaura Cross-Coupling

The boronate ester group enables Pd-catalyzed couplings with aryl halides. Representative conditions include:

ParameterOptimal Conditions
CatalystPd(PPh₃)₄ (2 mol%)
BaseK₃PO₄ (3 equiv)
SolventDioxane/water (4:1)
Temperature100°C, 12 h

For example, coupling with 3-bromopyridine under these conditions would yield 6-cyclopropyl-5-(pyridin-3-yl)nicotinonitrile, a potential pharmacophore .

Nitrile Transformations

The nitrile group offers avenues for further derivatization:

  • Hydrolysis: Heating with concentrated H₂SO₄ produces the corresponding carboxylic acid.

  • Reduction: LiAlH₄ in THF reduces the nitrile to a primary amine, though this remains experimentally unverified for this specific compound .

Comparative Analysis with Analogues

CompoundKey Structural DifferenceRelative Reactivity
2-Cyclopropyl-5-dioxaborolan-pyridineLacks nitrile groupLower electrophilicity
5-Boronopyridine-3-carboxylic acidCarboxylic acid vs. nitrileEnhanced solubility

The nitrile substituent in 6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile confers superior coupling rates in Suzuki reactions compared to carboxylate analogues .

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